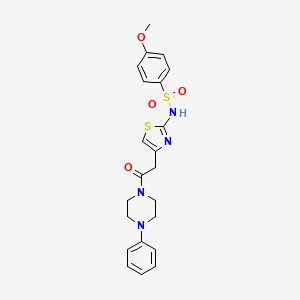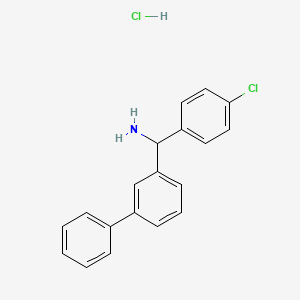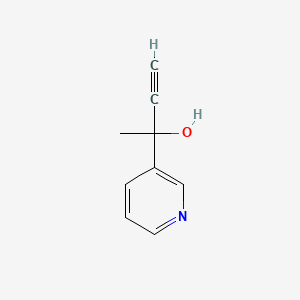
3-Pyridinemethanol, alpha-ethynyl-alpha-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Pyridinemethanol, alpha-ethynyl-alpha-methyl-” is a chemical compound with the molecular formula C9H9NO . It is an aromatic compound and is a key moiety of many bio-active and industrially important compounds .
Molecular Structure Analysis
The molecular structure of “3-Pyridinemethanol, alpha-ethynyl-alpha-methyl-” is based on the molecular formula C9H9NO . The exact structure is not provided in the available resources.
Applications De Recherche Scientifique
Enantioselective Resolution and Kinetic Modeling
- (R,S)-α-methyl-4-pyridinemethanol is significant in forming spiral structures and as chiral auxiliary compounds. Its kinetic resolution and transesterification mechanism were studied using Novozym 435 as a catalyst, revealing a ping pong bi bi mechanism with a negative association of α-methyl-4-pyridinemethanol-lipase dead-end inhibitory complex (Magadum & Yadav, 2017).
Pharmacology and Receptor Antagonism
- 2-Methyl-6-(phenylethynyl)pyridine, a noncompetitive mGlu5 receptor antagonist, shares a similar structure with 3-Pyridinemethanol derivatives. The synthesis of compound 9, a highly selective mGlu5 receptor antagonist, was pursued to address the shortcomings of 2-Methyl-6-(phenylethynyl)pyridine in therapeutic applications (Cosford et al., 2003).
Volumetric Properties in Aqueous Solutions
- A study examined the volumetric properties of 3-pyridinemethanol in aqueous solutions, focusing on density, excess volumes of mixing, and partial molar volumes. This research aids in understanding the inter/intramolecular interactions and hydrophilic interactions between molecules in such solutions (Kul et al., 2013).
Biocatalytic Deracemization
- A single-step synthesis of (R)-α-methyl-4-pyridinemethanol from (RS)-α-methyl-4-pyridinemethanol using Candida parapsilosis was demonstrated. This method highlights an environmentally friendly, enantiopure synthesis of secondary alcohols, relevant in pharmaceutical contexts (Ghosh, Banoth, & Banerjee, 2015).
Synthesis and Properties of Chlorophyll Derivatives
- Research into the synthesis of 3-ethynyl-chlorin from methyl pyropheophorbide-d using Bestmann-Ohira reagent and its subsequent reactions led to chlorin derivatives with substituted ethynyl groups. This study is crucial for understanding the optical properties of such chlorophyll derivatives (Sasaki, Mizutani, Kunieda, & Tamiaki, 2008).
Propriétés
IUPAC Name |
2-pyridin-3-ylbut-3-yn-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-3-9(2,11)8-5-4-6-10-7-8/h1,4-7,11H,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHZFQZVLPIWSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)(C1=CN=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinemethanol, alpha-ethynyl-alpha-methyl- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

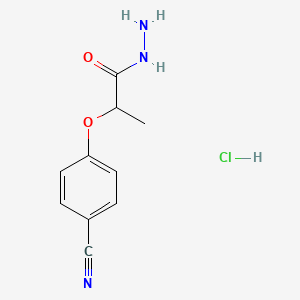
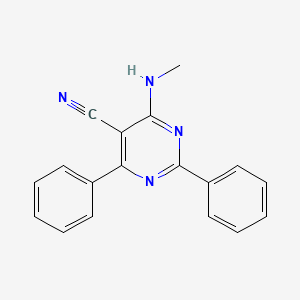
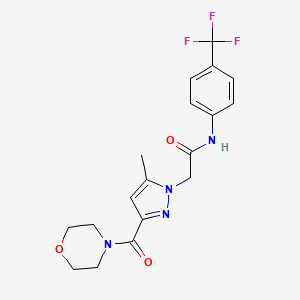
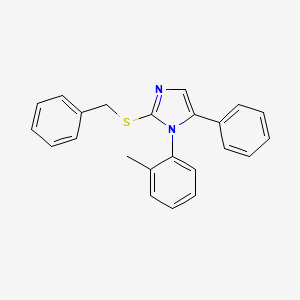
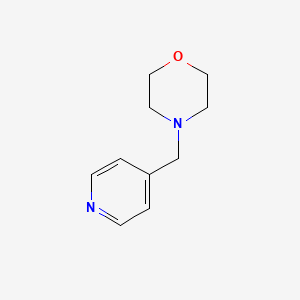
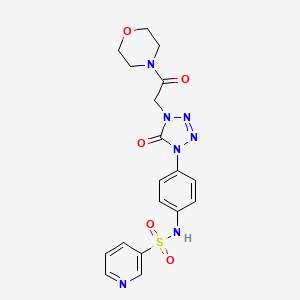
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2367556.png)
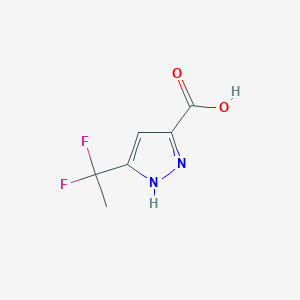
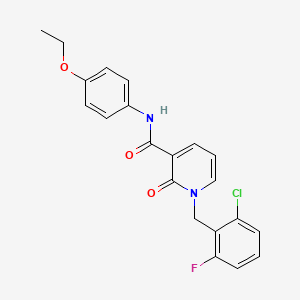
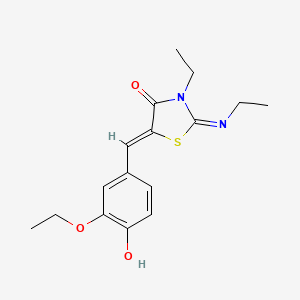
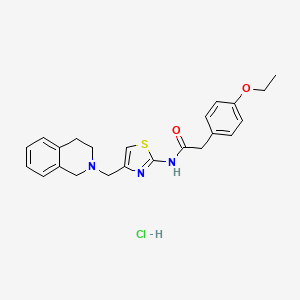
![2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2367568.png)
